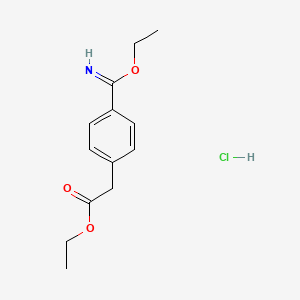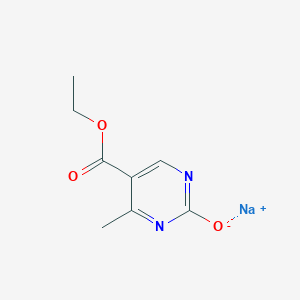
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate
Overview
Description
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is a chemical compound used in scientific research. It has a molecular weight of 204.16 and its molecular formula is C8H9N2NaO3 .
Molecular Structure Analysis
The molecular structure of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is represented by the formula C8H9N2NaO3 . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate has a molecular weight of 204.16 . More detailed physical and chemical properties such as boiling point, solubility, and stability under various conditions would require further experimental data.Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate can be used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These compounds have been evaluated for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Antiviral Applications
Pyrimidine and its derivatives, which can be synthesized using Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate, have been proven to have antiviral activity .
Anticancer Applications
These compounds also have potential anticancer properties, making them a subject of interest in cancer research .
Antioxidant Applications
The antioxidant activity of pyrimidine and its derivatives can be harnessed in various scientific research applications .
Antimicrobial Applications
Pyrimidine and its derivatives have shown antimicrobial activity, which can be useful in the development of new antimicrobial agents .
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate can be used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives . These compounds have shown varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties .
Inhibitors of Phosphodiesterase, Dihydrofolate Reductase, RAF Kinase, and P38 Protein Kinase
Pyrimido[4,5-d]pyrimidines, which can be synthesized using Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate, are known to inhibit phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Chemical Synthesis Intermediates
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is used as an intermediate in chemical synthesis .
properties
IUPAC Name |
sodium;5-ethoxycarbonyl-4-methylpyrimidin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.Na/c1-3-13-7(11)6-4-9-8(12)10-5(6)2;/h4H,3H2,1-2H3,(H,9,10,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCRREORJZJENS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



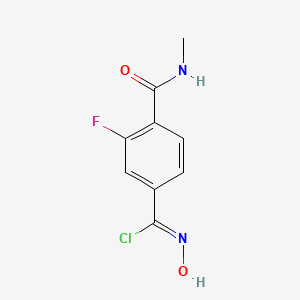
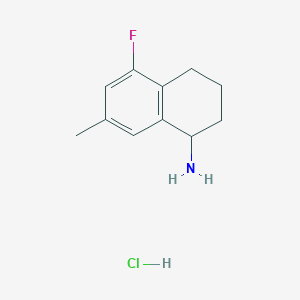



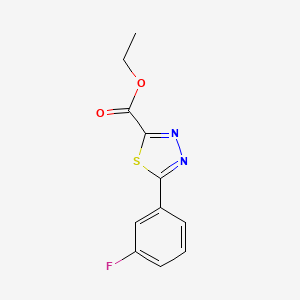
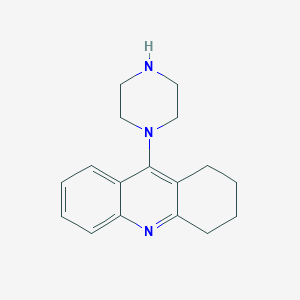

![2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne](/img/structure/B1413140.png)

![2-Bromomethyl-5-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413144.png)
